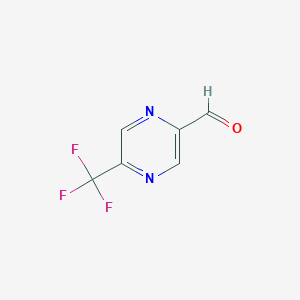

5-(Trifluoromethyl)pyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMGDDYGZCDYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Trifluoromethyl Pyrazine 2 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde moiety is a key site for a range of chemical modifications, including oxidation, reduction, and condensation reactions, as well as carbon-carbon bond formation.

The aldehyde group of 5-(trifluoromethyl)pyrazine-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(trifluoromethyl)pyrazine-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. Strong oxidizing agents are typically employed for this purpose.

Potassium permanganate (B83412) (KMnO4) is a powerful and frequently used oxidant for converting aldehydes to carboxylic acids. mychemblog.compressbooks.pub The reaction is generally conducted in an aqueous medium under either acidic or basic conditions. mychemblog.com The choice of reaction conditions can be influenced by the presence of other functional groups within the molecule. For aromatic aldehydes, oxidation with KMnO4 often proceeds efficiently. researchgate.net The process involves the formation of a manganese ester intermediate, which then breaks down to yield the carboxylic acid. mychemblog.com

Table 1: Oxidation of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde

| Starting Material | Reagent | Product |

|---|---|---|

| 5-(Trifluoromethyl)pyrazine-2-carbaldehyde | Potassium permanganate (KMnO4) | 5-(Trifluoromethyl)pyrazine-2-carboxylic acid |

| 5-(Trifluoromethyl)pyrazine-2-carbaldehyde | Chromium trioxide (CrO3) | 5-(Trifluoromethyl)pyrazine-2-carboxylic acid |

The carbaldehyde can be reduced to its corresponding primary alcohol, (5-(trifluoromethyl)pyrazin-2-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for this transformation, capable of reducing aldehydes and ketones without affecting many other functional groups. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol.

Alternatively, the aldehyde can be converted into an amine through a process known as reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively. The intermediate imine is then reduced in situ to the corresponding amine. nih.govresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and effective option for this one-pot reaction. nih.gov This method provides a direct route to a wide range of substituted amines.

Table 2: Reduction Pathways for 5-(Trifluoromethyl)pyrazine-2-carbaldehyde

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | (5-(Trifluoromethyl)pyrazin-2-yl)methanol |

| Reductive Amination | Primary amine (R-NH2), reducing agent (e.g., NaBH(OAc)3) | N-alkyl-(5-(trifluoromethyl)pyrazin-2-yl)methanamine |

The electrophilic carbon of the carbaldehyde group readily undergoes condensation reactions with various nitrogen-based nucleophiles. A prominent example is the formation of hydrazones through reaction with hydrazine (B178648) or its derivatives. chemscene.commdpi.com These reactions proceed via the formation of a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. researchgate.net

Similarly, reaction with hydroxylamine (B1172632) leads to the formation of an oxime. youtube.com The formation of oximes from aldehydes is a well-established transformation in organic chemistry. nih.gov These condensation reactions are valuable for creating new carbon-nitrogen bonds and for the synthesis of various heterocyclic compounds.

Table 3: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Structure of Product |

|---|---|---|

| Hydrazine (NH2NH2) | Hydrazone | |

| Hydroxylamine (NH2OH) | Oxime |

Where R is the 5-(trifluoromethyl)pyrazin-2-yl group.

The aldehyde functionality serves as an excellent electrophile for various carbon-carbon bond-forming reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods are fundamental for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

In the Wittig reaction, an aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide as a byproduct. organic-chemistry.orgwikipedia.org The stereochemical outcome of the reaction is influenced by the nature of the substituents on the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method offers several advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed, and it generally provides excellent stereoselectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com The HWE reaction is particularly effective with stabilized phosphonates and is widely used in the synthesis of complex molecules. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further intensified by the strong electron-withdrawing trifluoromethyl group. Consequently, the pyrazine ring in 5-(trifluoromethyl)pyrazine-2-carbaldehyde is highly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for benzene (B151609) and other electron-rich aromatic compounds, are generally not feasible under standard conditions. masterorganicchemistry.com

Conversely, the electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org The presence of the trifluoromethyl group further enhances the ring's electrophilicity, thereby facilitating the attack of nucleophiles. nih.gov For an SNAr reaction to occur, a halogen atom, for example, would typically need to be present at a position on the pyrazine ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. libretexts.org

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of heteroaromatic compounds, including pyrazine derivatives. The Suzuki cross-coupling reaction, which couples an organoboron species with an organic halide or triflate, is a particularly versatile method for forming carbon-carbon bonds. organic-chemistry.org

To utilize the Suzuki reaction for the derivatization of 5-(trifluoromethyl)pyrazine-2-carbaldehyde, a precursor bearing a leaving group, such as a halogen, is required. For instance, a chloro- or bromo-substituted derivative of 5-(trifluoromethyl)pyrazine could be coupled with a variety of aryl or vinyl boronic acids or their esters. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes halopyrazines excellent substrates for such palladium-catalyzed couplings. rsc.org These reactions allow for the introduction of a wide range of substituents onto the pyrazine core, enabling the synthesis of complex and diverse molecular architectures. rsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-(Trifluoromethyl)pyrazine-2-carbaldehyde |

| 5-(Trifluoromethyl)pyrazine-2-carboxylic acid |

| Potassium permanganate |

| Chromium trioxide |

| (5-(Trifluoromethyl)pyrazin-2-yl)methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium triacetoxyborohydride |

| Hydrazine |

| Hydroxylamine |

| Phosphorus ylide |

| Phosphine oxide |

| Phosphonate carbanion |

| 2-Chloro-5-(trifluoromethyl)pyrazine |

| 2-Bromo-5-(trifluoromethyl)pyrazine |

Influence of the Trifluoromethyl Group on Pyrazine Ring Reactivity

The chemical behavior of the pyrazine ring in 5-(trifluoromethyl)pyrazine-2-carbaldehyde is profoundly dictated by the electronic properties of its substituents, most notably the trifluoromethyl (-CF₃) group. The -CF₃ group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I effect). nih.govmdpi.com This potent electronic pull, combined with the inherent electron-deficient nature of the pyrazine core, renders the heterocyclic ring highly susceptible to certain reaction pathways while strongly disfavoring others.

The pyrazine ring system is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov The addition of the -CF₃ group drastically amplifies this electron deficiency. The three highly electronegative fluorine atoms inductively withdraw electron density from the methyl carbon, which in turn withdraws electron density from the pyrazine ring. This effect significantly reduces the electron density across the entire aromatic system, making it a very poor nucleophile. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which require an electron-rich aromatic ring to attack an electrophile, are generally not feasible under standard conditions. byjus.comlibretexts.org The energy of the carbocation intermediate (a Wheland intermediate) that would be formed during electrophilic attack is significantly destabilized by the potent electron-withdrawing nature of both the -CF₃ group and the pyrazine nitrogens, making the activation energy for such reactions prohibitively high. libretexts.orgnih.gov

Conversely, the severe electron deficiency imposed by the trifluoromethyl group makes the pyrazine ring highly electrophilic and thus strongly activates it towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed, the aromatic ring must be able to stabilize the transient negative charge that develops in the Meisenheimer complex intermediate. masterorganicchemistry.com The -CF₃ group is exceptionally effective at this stabilization. When a nucleophile attacks the ring, the resulting negative charge can be delocalized onto the electronegative nitrogen atoms and further stabilized by the inductive pull of the -CF₃ group.

The directing effect of the -CF₃ group is critical in potential SNAr reactions. Electron-withdrawing groups provide the greatest stabilization when they are positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance or inductive stabilization of the negative charge in the intermediate. masterorganicchemistry.comlibretexts.org In the case of 5-(trifluoromethyl)pyrazine-2-carbaldehyde, the -CF₃ group is para to the C-2 position and ortho to the C-6 position. This positioning makes these sites particularly activated towards nucleophilic attack, should a suitable leaving group be present. This activation transforms the pyrazine ring into a potent electrophile, readily undergoing reactions with a variety of nucleophiles. nih.gov

Table 1: Influence of the Trifluoromethyl Group on Pyrazine Ring Reactivity

| Reaction Type | Effect of Trifluoromethyl Group | Ring Character | Reactivity Rate | Rationale for Effect |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | Highly Electron-Poor (Nucleophilic character greatly diminished) | Extremely Slow / Unreactive | The -CF₃ group's strong inductive electron withdrawal destabilizes the positive charge of the required carbocation (Wheland) intermediate. byjus.comnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Activation | Highly Electron-Poor (Electrophilic character greatly enhanced) | Very Fast | The -CF₃ group's strong inductive electron withdrawal stabilizes the negative charge of the Meisenheimer complex intermediate, lowering the activation energy. masterorganicchemistry.comlibretexts.org |

Applications of 5 Trifluoromethyl Pyrazine 2 Carbaldehyde in Organic Synthesis and Molecular Design

Building Block for Complex Heterocyclic Architectures

The strategic placement of a reactive aldehyde group and a trifluoromethyl moiety on the pyrazine (B50134) ring makes 5-(trifluoromethyl)pyrazine-2-carbaldehyde an ideal starting material for the synthesis of complex heterocyclic structures. These heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials.

Synthesis of Fused Pyrazine Systems (e.g., pyrazolo[1,5-a]pyrazines, triazole-fused pyrazines)

Fused pyrazine systems are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. 5-(Trifluoromethyl)pyrazine-2-carbaldehyde is a key precursor for the synthesis of several of these fused systems.

Pyrazolo[1,5-a]pyrazines: While the direct synthesis of pyrazolo[1,5-a]pyrazines from 5-(trifluoromethyl)pyrazine-2-carbaldehyde is a logical extension of established synthetic methodologies, the literature more broadly describes the synthesis of the analogous pyrazolo[1,5-a]pyrimidines from aldehyde precursors. These syntheses typically involve the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, which can be derived from an α,β-unsaturated aldehyde. The aldehyde functionality of 5-(trifluoromethyl)pyrazine-2-carbaldehyde allows for its conversion into such reactive intermediates, thereby facilitating the construction of the pyrazolo[1,5-a]pyrazine (B3255129) core. These fused heterocyclic systems are under investigation as inhibitors of JAK family kinases, with potential applications in treating autoimmune diseases, inflammatory conditions, and cancer. google.com

Triazole-fused Pyrazines: The synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been successfully achieved using pyrazine-2-carbaldehyde (B1279537) derivatives. A key synthetic strategy involves the lead tetraacetate oxidation of the hydrazone of pyrazine-2-carbaldehyde, which leads to the formation of the fused triazole ring system in good yield. mdpi.com This methodology provides a direct route to triazolo[1,5-a]pyrazines, which are of interest in medicinal chemistry as adenosine (B11128) A2A receptor antagonists for conditions like Parkinson's disease. nih.gov

Precursor for Polycyclic Systems Containing the Pyrazine Moiety

Beyond bicyclic fused systems, 5-(trifluoromethyl)pyrazine-2-carbaldehyde can be utilized in the synthesis of more complex polycyclic architectures that incorporate a pyrazine ring. The aldehyde group offers a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of elaborate molecular frameworks. For instance, pyrazine and phenazine (B1670421) heterocycles are central to many natural products and therapeutic agents, and their synthesis often relies on the strategic functionalization of pyrazine precursors. nih.gov The reactivity of the aldehyde allows for its participation in condensation and cyclization reactions to build upon the pyrazine core, leading to the formation of larger, polycyclic structures.

Intermediate in Agrochemical Development (e.g., Pyraziflumid and related fungicides derived from 3-(trifluoromethyl)pyrazine-2-carboxamide)

The trifluoromethylpyrazine moiety is a critical pharmacophore in a number of modern agrochemicals, particularly fungicides. 5-(Trifluoromethyl)pyrazine-2-carbaldehyde serves as a key intermediate in the synthesis of these active ingredients.

A prominent example is the fungicide Pyraziflumid , a succinate (B1194679) dehydrogenase inhibitor (SDHI). The core of Pyraziflumid's structure is the 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) unit. The synthesis of this crucial intermediate can be readily envisaged from 5-(trifluoromethyl)pyrazine-2-carbaldehyde. A standard synthetic transformation involves the oxidation of the aldehyde group to a carboxylic acid, followed by an amidation reaction to yield the desired 3-(trifluoromethyl)pyrazine-2-carboxamide. This carboxamide fragment is then coupled with other molecular components to produce the final fungicidal product. Pyraziflumid exhibits excellent activity against a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi. atlantis-press.com

Scaffold for Medicinal Chemistry Research (e.g., antimycobacterial agents, potassium channel modulators)

The pyrazine ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry due to its ability to engage in favorable interactions with biological targets and its metabolic stability.

Antimycobacterial Agents

Derivatives of pyrazine-2-carboxamide have shown significant promise as antimycobacterial agents. Research has demonstrated that compounds such as 5-chloro-N-phenylpyrazine-2-carboxamides and 5-alkylamino-N-phenylpyrazine-2-carboxamides exhibit potent in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis of these antimycobacterial compounds relies on the availability of pyrazine-2-carboxylic acid and its derivatives, which can be directly obtained from the oxidation of 5-(trifluoromethyl)pyrazine-2-carbaldehyde. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of these potential drug candidates.

Potassium Channel Modulators

Polycyclic pyrazine derivatives have been identified as modulators of potassium ion channels. google.comgoogle.com.pg These channels play a crucial role in regulating cellular excitability, and their modulation has therapeutic potential in a variety of diseases, including neurological and cardiovascular disorders. The synthesis of these complex polycyclic structures can utilize pyrazine aldehydes as starting materials for building the intricate ring systems necessary for biological activity. The trifluoromethyl group can influence the electronic properties and binding interactions of these molecules with the ion channel proteins. nih.gov

Ligand Design in Coordination Chemistry (e.g., pyrazine carboxylic acid complexes)

The nitrogen atoms of the pyrazine ring and the oxygen atom of a carboxylate group (derived from the oxidation of the aldehyde) can act as coordination sites for metal ions. This makes pyrazine-2-carboxylic acid derivatives valuable ligands in coordination chemistry.

The oxidation of 5-(trifluoromethyl)pyrazine-2-carbaldehyde yields 5-(trifluoromethyl)pyrazine-2-carboxylic acid. This carboxylic acid can then be used to synthesize a variety of metal-organic frameworks (MOFs) and coordination polymers. globethesis.com The pyrazine-2-carboxylate (B1225951) ligand can coordinate to metal centers in different modes, leading to the formation of diverse supramolecular architectures with potential applications in catalysis, gas storage, and materials science. tandfonline.comnih.gov The trifluoromethyl group can modulate the electronic properties of the ligand and influence the resulting structure and properties of the coordination complex.

Contributions to Materials Science and Optoelectronic Applications (e.g., non-linear optical properties of pyrazine derivatives)

Pyrazine derivatives are being explored for their potential in materials science, particularly in the field of non-linear optics (NLO). NLO materials are essential for applications in optical data processing, telecommunications, and photonics. jhuapl.edu

The electronic structure of the pyrazine ring, characterized by its π-deficient nature, makes it an excellent component for creating "push-pull" molecules with significant NLO properties. nih.gov The introduction of an electron-withdrawing group like trifluoromethyl and an electron-donating or π-conjugated system, which can be introduced via reactions at the aldehyde position, can enhance the second- and third-order NLO response of the molecule. While direct studies on the NLO properties of 5-(trifluoromethyl)pyrazine-2-carbaldehyde itself are not extensively reported, the broader class of pyrimidine (B1678525) and pyrazine derivatives has demonstrated promising NLO behavior, suggesting that this compound is a valuable precursor for the synthesis of new NLO materials. nih.gov

Spectroscopic Characterization and Theoretical Investigations of 5 Trifluoromethyl Pyrazine 2 Carbaldehyde

Advanced Spectroscopic Elucidation of Molecular Structure

The precise identification and structural confirmation of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹⁹F NMR spectroscopy are instrumental in characterizing the structure of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while ¹⁹F NMR is specific to the fluorine atoms in the trifluoromethyl group.

Key diagnostic signals in the NMR spectra include the chemical shift of the aldehyde proton, which typically appears in the downfield region of the ¹H NMR spectrum, and the characteristic signal of the CF₃ group in the ¹⁹F NMR spectrum.

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 9.8–10.2 | Aldehyde proton (-CHO) |

| ¹⁹F | -60 to -65 | Trifluoromethyl group (-CF₃) |

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula. The molecular weight of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde is 176.10 g/mol , and its exact mass is 176.01974721 Da. nih.gov

| Parameter | Value |

|---|---|

| Molecular Weight | 176.10 g/mol nih.govbldpharm.com |

| Exact Mass | 176.01974721 Da nih.gov |

| Molecular Formula | C₆H₃F₃N₂O nih.govbldpharm.com |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on 5-(Trifluoromethyl)pyrazine-2-carbaldehyde are not extensively documented in publicly available literature, research on related pyrazine (B50134) systems provides valuable insights into the expected computational outcomes for this molecule.

DFT calculations, often using functionals like B3LYP, are employed to study various properties of pyrazine derivatives. rsc.org These studies can predict molecular geometries, vibrational frequencies, and electronic properties such as electron affinities. rsc.org For instance, DFT has been used to investigate the electronic and geometric structures of various pyrazine-containing macrocycles and their metal complexes. nih.gov Such computational approaches can elucidate the effects of substituents, like the trifluoromethyl group, on the electronic distribution and reactivity of the pyrazine ring. Theoretical studies on simple pyrazine and its derivatives have been performed to understand the effect of nitrogen atom positions on their electronic and structural properties.

Elucidation of Structure-Reactivity Relationships in Trifluoromethylated Pyrazines

The presence of a trifluoromethyl (-CF₃) group significantly influences the chemical reactivity of the pyrazine ring. The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has profound effects on the structure-reactivity relationships of trifluoromethylated pyrazines.

The electron-withdrawing nature of the -CF₃ group deactivates the pyrazine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. This is a critical consideration in the synthetic utility of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde as a precursor for more complex molecules. The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms, and the addition of a trifluoromethyl group further enhances this characteristic. chemicalbook.com

Molecular Docking and Interaction Studies with Macromolecular Targets

While direct molecular docking studies of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde with specific macromolecular targets are not widely reported, the broader class of pyrazine derivatives has been extensively studied for their potential medicinal applications. These studies provide a framework for understanding how derivatives of this compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand to a protein target. bldpharm.com Pyrazine-based compounds are of significant interest in drug discovery, and their interactions with protein targets have been analyzed through systematic database studies. bldpharm.com

Derivatives of pyrazine have been synthesized and evaluated for various biological activities, including antimicrobial and antimycobacterial properties. Molecular docking studies on these derivatives have revealed key interactions with their respective protein targets. For example, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, a frequent and important interaction in ligand-protein binding. bldpharm.com The trifluoromethyl group, with its hydrophobic nature, can engage in favorable hydrophobic interactions within the binding pocket of a protein. The aldehyde group can potentially form covalent bonds with nucleophilic residues in a protein's active site, leading to irreversible inhibition.

Emerging Trends and Future Research Perspectives for 5 Trifluoromethyl Pyrazine 2 Carbaldehyde

Innovations in Sustainable Synthesis and Process Chemistry

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry. This movement emphasizes the development of processes that are more atom-economical, utilize renewable resources, and minimize the generation of hazardous waste. nih.govdovepress.com For the synthesis of pyrazine (B50134) derivatives like 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, these principles are inspiring significant innovation.

One of the most promising areas is the adoption of biocatalytic approaches. Enzymes, being derived from renewable sources and biodegradable, offer a greener alternative to traditional chemical catalysts. nih.gov For instance, lipases have been successfully used in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, showcasing the potential for enzymatic methods in constructing amide bonds, a key transformation in many synthetic pathways. nih.gov This biocatalytic strategy avoids the use of toxic solvents like DMF and hazardous activating agents, which are common in conventional methods. nih.gov

Furthermore, research is focusing on developing catalytic methods that are more atom-economical. nih.gov The use of flow chemistry is another key innovation, allowing for continuous production with better control over reaction parameters, improved safety, and often higher yields compared to batch processes. nih.gov The development of a continuous-flow system for synthesizing pyrazinamide derivatives highlights the scalability and efficiency gains achievable with modern process chemistry. nih.gov

Future research will likely focus on integrating these sustainable practices directly into the synthesis of complex fluorinated heterocycles. This includes the discovery of novel enzymes capable of catalyzing key steps in the formation of the 5-(trifluoromethyl)pyrazine core and the adaptation of existing synthetic routes to flow chemistry systems.

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Chemical activating agents (e.g., thionyl chloride) | Biocatalysts (e.g., Lipozyme® TL IM) |

| Solvents | Dipolar aprotic solvents (e.g., DMF, THF) | Greener solvent options |

| By-products | Often toxic or hazardous | Minimal and non-hazardous |

| Process Type | Batch processing | Continuous-flow systems |

| Atom Economy | Lower | Higher |

Discovery of Novel Transformations and Reaction Pathways

The reactivity of the pyrazine ring, modulated by the electron-withdrawing trifluoromethyl group and the versatile aldehyde handle, makes 5-(Trifluoromethyl)pyrazine-2-carbaldehyde a substrate for a wide array of chemical transformations. Research is actively exploring new reaction pathways to leverage this reactivity for the synthesis of complex molecules.

The aldehyde group serves as a reactive site for condensation reactions, enabling the formation of Schiff bases or hydrazones, which are pivotal structures in medicinal chemistry. Beyond these classical reactions, modern cross-coupling methodologies are being increasingly applied to functionalize the pyrazine core. While research on 5-(Trifluoromethyl)pyrazine-2-carbaldehyde itself is emerging, studies on analogous structures like 2-chloro-5-trifluoromethoxypyrazine demonstrate the potential for various coupling reactions. nih.gov These include:

Suzuki Coupling: Reaction with boronic acids or trifluoroborates to form C-C bonds. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds with amines. nih.gov

Sonogashira Coupling: Creation of C-C bonds with terminal alkynes. nih.gov

Kumada-Corriu Coupling: Iron-catalyzed coupling to form C-C bonds. nih.gov

These reactions offer powerful tools for elaborating the core structure, allowing for the introduction of diverse substituents and the construction of novel molecular architectures. Future work will likely focus on adapting and optimizing these and other modern synthetic methods, such as C-H activation, directly to the 5-(Trifluoromethyl)pyrazine-2-carbaldehyde scaffold. The development of photocatalytic and electrochemical methods also presents exciting opportunities for novel transformations under mild conditions. acs.org

Expanding Applications in Interdisciplinary Fields

While fluorinated heterocycles have traditionally found extensive use in pharmaceuticals and agrochemicals, their unique properties are driving their expansion into other interdisciplinary fields, particularly materials science. nih.gov The incorporation of fluorine can significantly alter the electronic and physical properties of organic molecules, making them suitable for advanced applications. rsc.org

5-(Trifluoromethyl)pyrazine-2-carbaldehyde is considered a valuable building block for materials with specific functions. bldpharm.com Its derivatives are being explored for use in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties conferred by the fluorinated pyrazine core can be tuned for efficient light emission. bldpharm.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the aldehyde group can act as coordination sites for metal ions, enabling the construction of porous materials for gas storage or catalysis. bldpharm.com

Electronic Materials: The compound can be incorporated into polymers and other materials for applications in electronics. bldpharm.comchemscene.com

The trifluoromethyl group enhances lipophilicity, a property that is not only crucial for drug pharmacokinetics but also influences the solubility and processing of materials. As the demand for sophisticated materials with tailored properties grows, the applications of versatile building blocks like 5-(Trifluoromethyl)pyrazine-2-carbaldehyde are expected to expand further into areas such as sensor technology and organic photovoltaics.

Table 2: Potential Interdisciplinary Applications

| Field | Application Area | Role of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde |

|---|---|---|

| Materials Science | OLEDs, MOFs, Electronic Materials | Serves as a core building block to impart specific electronic and physical properties. bldpharm.comchemscene.com |

| Medicinal Chemistry | Drug Discovery (e.g., anticancer, antidiabetes) | Acts as a precursor for synthesizing complex bioactive molecules; the CF₃ group enhances lipophilicity. |

| Agrochemicals | Pesticide and Herbicide Development | The trifluoromethylpyridine/pyrazine motif is a key structural element in active ingredients. nih.gov |

Addressing Challenges in the Synthesis and Utility of Fluorinated Heterocycles

Despite their immense utility, the synthesis of fluorinated heterocycles presents significant challenges that are the focus of intensive research. rsc.orgrsc.org The introduction of fluorine atoms or fluoroalkyl groups into heterocyclic frameworks is often complex and requires specialized reagents and conditions. rsc.org

A primary challenge is controlling the regioselectivity of fluorination, especially in heterocycles with multiple potential reaction sites. rsc.org Traditional methods like nucleophilic aromatic substitution (SNAr) are effective but can be limited by the electronic properties of the ring. rsc.org The development of new fluorinating agents and methodologies is crucial to overcome these limitations. Current research is exploring several avenues:

Electrophilic and Nucleophilic Fluorination: Advances are focused on creating more selective and efficient reagents, such as Selectfluor (electrophilic) and cesium fluoride (B91410) (nucleophilic).

Radical Fluorination: This emerging area shows great promise for achieving high regioselectivity and tolerating sensitive functional groups.

Late-Stage Fluorination: Introducing fluorine at a late stage in a synthetic sequence is highly desirable, particularly for creating tracers for positron emission tomography (PET) imaging, but remains a difficult chemical transformation. pharmtech.com

The inherent properties of fluorine—its high electronegativity and the strength of the C-F bond—contribute to the synthetic difficulties. rsc.org Furthermore, the presence of heteroatoms in the ring can deactivate the system compared to simple aromatic compounds, adding another layer of complexity to fluorination chemistry. rsc.org Overcoming these hurdles through the development of novel catalytic systems and a deeper mechanistic understanding will be key to unlocking the full potential of compounds like 5-(Trifluoromethyl)pyrazine-2-carbaldehyde and the broader class of fluorinated heterocycles. pharmtech.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, such as functional group transformations on pyrazine cores. For example, trifluoromethylation via halogen exchange using CF₃Cu reagents or nucleophilic substitution with trifluoromethylating agents under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., −78°C to room temperature), solvent selection (e.g., THF or DMF), and stoichiometry of reagents to minimize side products like dehalogenation by-products .

- Characterization : Intermediate steps are monitored via TLC, and final products are confirmed using -NMR (to identify aldehyde protons at δ 9.8–10.2 ppm) and -NMR (for CF₃ groups at δ −60 to −65 ppm) .

Q. How can researchers ensure the stability of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde during storage and handling?

- Methodological Answer : The aldehyde group is prone to oxidation and moisture sensitivity. Stabilization strategies include:

- Storing under inert gas (argon or nitrogen) at −20°C in amber vials.

- Adding stabilizers like hydroquinone (0.1% w/w) to prevent radical-mediated degradation.

- Avoiding prolonged exposure to light or humidity, which can lead to hydrate formation (e.g., geminal diols) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectroscopic data for 5-(Trifluoromethyl)pyrazine-2-carbaldehyde derivatives?

- Methodological Answer : Contradictions in -NMR signals (e.g., splitting of aldehyde protons due to rotamers) can be addressed by:

- Variable-temperature NMR to observe coalescence of peaks.

- HSQC and HMBC experiments to confirm coupling between aldehyde protons and adjacent carbons.

- High-resolution mass spectrometry (HRMS) to verify molecular ion integrity and rule out degradation .

Q. How can computational modeling guide the design of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde-based bioactive compounds?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions, while the aldehyde serves as an electrophilic warhead for covalent inhibition .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the CF₃ group on the pyrazine ring’s aromaticity and reactivity .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazine ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., boronate esters) at the 3-position to direct electrophilic substitution to the 5-position.

- Metal Catalysis : Use Pd-catalyzed C–H activation with ligands like BrettPhos to achieve cross-coupling at specific sites .

Critical Analysis of Contradictory Evidence

- Stereochemical Stability : reports stable aldehyde configurations, while notes hydrate formation under humid conditions. Resolution: Perform dynamic vapor sorption (DVS) studies to quantify hygroscopicity and adjust storage protocols .

- Biological Activity : suggests kinase inhibition, but emphasizes antibacterial potential. Advanced studies should clarify target selectivity via enzyme assays (e.g., ADP-Glo™ kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.